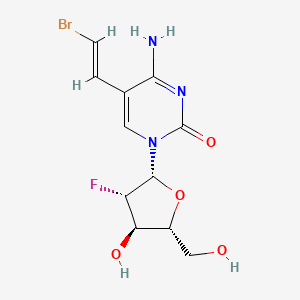

5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(E)-(2-Bromovinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine est un analogue de nucléoside synthétique. Ce composé est structurellement similaire aux nucléosides naturels mais contient des modifications qui améliorent sa stabilité et son activité biologique. Il est principalement utilisé dans la recherche antivirale et a montré un potentiel dans l’inhibition de la réplication de certains virus.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 5(E)-(2-Bromovinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine implique plusieurs étapes :

Matière de départ : La synthèse commence par la préparation de 2-désoxy-2-fluoro-β-D-arabinofuranosyl cytosine.

Bromation : L’introduction du groupe bromovinyle est réalisée par une réaction de bromation. Cette étape implique généralement l’utilisation de brome ou d’un réactif contenant du brome dans des conditions contrôlées.

Réaction de couplage : L’intermédiaire bromé est ensuite couplé à la 2-désoxy-2-fluoro-β-D-arabinofuranosyl cytosine pour former le composé final.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction et des techniques de purification pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

5(E)-(2-Bromovinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine subit plusieurs types de réactions chimiques :

Réactions de substitution : Le groupe bromovinyle peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le composé peut subir des réactions d’oxydation et de réduction, bien que celles-ci soient moins fréquentes.

Hydrolyse : La liaison glycosidique dans le nucléoside peut être hydrolysée en conditions acides ou basiques.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent des nucléophiles tels que des amines ou des thiols. La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées.

Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont employés.

Hydrolyse : Des conditions acides ou basiques utilisant de l’acide chlorhydrique ou de l’hydroxyde de sodium, respectivement.

Principaux produits

Produits de substitution : Selon le nucléophile utilisé, divers dérivés substitués du composé peuvent être formés.

Produits d’oxydation et de réduction : Ces réactions peuvent conduire à la formation de formes oxydées ou réduites du composé.

Produits d’hydrolyse : L’hydrolyse entraîne le clivage de la liaison glycosidique, produisant la base libre et les composants du sucre.

Applications de la recherche scientifique

5(E)-(2-Bromovinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine a plusieurs applications de recherche scientifique :

Recherche antivirale : Le composé a montré une efficacité dans l’inhibition de la réplication de certains virus, ce qui en fait un outil précieux dans le développement de médicaments antiviraux.

Études biochimiques : Il est utilisé dans des études impliquant le métabolisme des nucléosides et les mécanismes des analogues de nucléosides.

Recherche sur le cancer : La capacité du composé à interférer avec la synthèse de l’ADN en fait un candidat potentiel pour la recherche sur la thérapie du cancer.

Biologie moléculaire : Il est utilisé dans des expériences de biologie moléculaire pour étudier les effets des analogues de nucléosides sur la synthèse de l’ADN et de l’ARN.

Applications De Recherche Scientifique

5(E)-(2-Bromovinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several scientific research applications:

Antiviral Research: The compound has shown efficacy in inhibiting the replication of certain viruses, making it a valuable tool in antiviral drug development.

Biochemical Studies: It is used in studies involving nucleoside metabolism and the mechanisms of nucleoside analogs.

Cancer Research: The compound’s ability to interfere with DNA synthesis makes it a potential candidate for cancer therapy research.

Molecular Biology: It is used in molecular biology experiments to study the effects of nucleoside analogs on DNA and RNA synthesis.

Mécanisme D'action

Le mécanisme d’action de 5(E)-(2-Bromovinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine implique son incorporation dans l’ADN viral pendant la réplication. Cette incorporation conduit à la terminaison de la chaîne, inhibant efficacement la réplication virale. Le composé cible l’ADN polymérase virale, une enzyme cruciale pour la synthèse de l’ADN viral. En inhibant cette enzyme, le composé empêche le virus de se répliquer et de se propager.

Comparaison Avec Des Composés Similaires

Composés similaires

9-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)adénine : Un autre analogue de nucléoside avec des propriétés antivirales.

9-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-6-thioguanine : Utilisé dans la recherche sur le cancer pour sa capacité à interférer avec la synthèse de l’ADN.

9-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)-2,6-diaminopurine : Employé dans des études biochimiques impliquant le métabolisme des nucléosides.

Unicité

5(E)-(2-Bromovinyl)-1-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)cytosine est unique en raison de ses modifications spécifiques, qui améliorent sa stabilité et son activité biologique. La présence du groupe bromovinyle et de l’atome de fluor dans la partie sucre contribue à son activité antivirale puissante et à sa résistance à la dégradation enzymatique.

Propriétés

Numéro CAS |

95740-14-0 |

|---|---|

Formule moléculaire |

C11H13BrFN3O4 |

Poids moléculaire |

350.14 g/mol |

Nom IUPAC |

4-amino-5-[(E)-2-bromoethenyl]-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H13BrFN3O4/c12-2-1-5-3-16(11(19)15-9(5)14)10-7(13)8(18)6(4-17)20-10/h1-3,6-8,10,17-18H,4H2,(H2,14,15,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |

Clé InChI |

XTLZAFARYBKQJW-TUSGKMHUSA-N |

SMILES isomérique |

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/Br |

SMILES canonique |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)